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Compound Name:
Carbamazepine 10,11-epoxide-

13C

Cat. No.: B12392590 Get Quote

In-Depth Technical Guide: 13C-Labeled
Carbamazepine 10,11-epoxide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis,

and analytical characterization of 13C-labeled Carbamazepine 10,11-epoxide, a critical tool in

pharmaceutical research and development.

Chemical Structure and Isotopologues
Carbamazepine 10,11-epoxide is the primary and pharmacologically active metabolite of the

anticonvulsant drug Carbamazepine. The introduction of a stable isotope, such as Carbon-13

(¹³C), into the molecular structure provides a valuable internal standard for quantitative

bioanalytical studies and a tracer for metabolic investigations.

The core structure of Carbamazepine 10,11-epoxide consists of a dibenz[b,f]azepine ring

system with an epoxide functional group at the 10 and 11 positions and a carboxamide group

at the 5-position. ¹³C labeling can be strategically introduced at various positions within the

molecule. Common isotopologues include:

[¹³C]-Carbamazepine 10,11-epoxide: Labeling on the carboxamide carbon.
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[¹³C₆]-Carbamazepine 10,11-epoxide: Labeling on the six carbons of one of the benzene

rings.

[¹³C,¹⁵N]-Carbamazepine 10,11-epoxide: Dual labeling with ¹³C and ¹⁵N in the carboxamide

group.[1]

[¹³C,d₂]-Carbamazepine 10,11-epoxide: Combined labeling with ¹³C and deuterium.

The precise location of the ¹³C label is crucial for its application, particularly in mass

spectrometry-based assays, as it determines the mass shift of the parent molecule and its

fragments.

Table 1: Physicochemical Properties of Carbamazepine 10,11-epoxide and its ¹³C-Labeled

Analogues

Compound Molecular Formula
Molecular Weight (
g/mol )

CAS Number

Carbamazepine

10,11-epoxide
C₁₅H₁₂N₂O₂ 252.27 36507-30-9

[¹³C]-Carbamazepine

10,11-epoxide
C₁₄¹³CH₁₂N₂O₂ 253.26 67411-80-7[2]

[¹³C₆]-Carbamazepine

10,11-epoxide
C₉¹³C₆H₁₂N₂O₂ 258.23

36507-30-9

(unlabeled)

[¹³C,¹⁵N]-

Carbamazepine

10,11-epoxide

C₁₄¹³CH₁₂N¹⁵NO₂ 254.26 122842-78-8[1]

Metabolic Pathway of Carbamazepine
Carbamazepine is extensively metabolized in the liver, primarily by the cytochrome P450

enzyme system. The major metabolic pathway involves the oxidation of the 10,11-double bond

to form Carbamazepine 10,11-epoxide. This reaction is predominantly catalyzed by the

CYP3A4 isozyme. The resulting epoxide is then further metabolized by epoxide hydrolase to

the inactive 10,11-trans-dihydroxy-carbamazepine.
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Metabolic conversion of Carbamazepine to its 10,11-epoxide and subsequent hydrolysis.

Experimental Protocols
Synthesis of ¹³C-Labeled Carbamazepine 10,11-epoxide
A detailed, publicly available experimental protocol for the synthesis of ¹³C-labeled

Carbamazepine 10,11-epoxide is not readily found in the scientific literature. However, a logical

synthetic route can be adapted from established methods for the synthesis of unlabeled

Carbamazepine. The general strategy involves the synthesis of a ¹³C-labeled Carbamazepine

precursor, followed by epoxidation.

Step 1: Synthesis of ¹³C-Carbamazepine

A common method for the synthesis of Carbamazepine is the reaction of iminostilbene with a

carbamoylating agent. To introduce a ¹³C label at the carboxamide position, ¹³C-labeled urea

can be utilized.

Reaction: Iminostilbene is reacted with ¹³C-labeled urea in a suitable solvent, such as a polar

organic solvent, often in the presence of an acid catalyst.

Reactants:

Iminostilbene

[¹³C]-Urea

Acid catalyst (e.g., a mineral acid)

Solvent (e.g., a polar organic solvent)

General Procedure (adapted from patent literature for unlabeled synthesis):

Suspend [¹³C]-Urea in the chosen solvent.
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Add the acid catalyst to the suspension.

Add iminostilbene to the reaction mixture.

Heat the reaction mixture and monitor its progress by a suitable analytical technique (e.g.,

TLC or HPLC).

Upon completion, the product can be isolated by precipitation, filtration, and washing.

Purification can be achieved by recrystallization.

Step 2: Epoxidation of ¹³C-Carbamazepine

The synthesized ¹³C-Carbamazepine is then converted to its 10,11-epoxide. This is typically

achieved through an epoxidation reaction targeting the double bond in the central seven-

membered ring.

Reaction: ¹³C-Carbamazepine is reacted with an epoxidizing agent.

Reactants:

[¹³C]-Carbamazepine

Epoxidizing agent (e.g., a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA) or a

metal-based catalyst with an oxidant)

Solvent (e.g., a chlorinated solvent like dichloromethane)

General Procedure:

Dissolve ¹³C-Carbamazepine in a suitable solvent.

Add the epoxidizing agent to the solution, often portion-wise and at a controlled

temperature (e.g., 0 °C to room temperature).

Stir the reaction mixture until the starting material is consumed (monitored by TLC or

HPLC).
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Work up the reaction mixture to remove unreacted reagents and byproducts. This may

involve washing with a reducing agent solution (e.g., sodium thiosulfate) and a basic

solution (e.g., sodium bicarbonate).

The crude product is then purified, typically by column chromatography or recrystallization.

Iminostilbene

Carbamoylation

[¹³C]-Urea

[¹³C]-Carbamazepine Epoxidation [¹³C]-Carbamazepine
10,11-epoxide

Click to download full resolution via product page

General workflow for the synthesis of ¹³C-labeled Carbamazepine 10,11-epoxide.

Quantification of Carbamazepine 10,11-epoxide using
¹³C-Labeled Internal Standard by LC-MS/MS
¹³C-labeled Carbamazepine 10,11-epoxide is an ideal internal standard for the quantification of

the unlabeled analyte in biological matrices due to its similar chemical and physical properties,

leading to comparable extraction recovery and ionization efficiency in mass spectrometry.

Sample Preparation:

To a known volume of biological matrix (e.g., plasma, serum), add a known amount of the

¹³C-labeled internal standard solution.

Perform protein precipitation by adding a water-miscible organic solvent (e.g., acetonitrile

or methanol).

Vortex and centrifuge to pellet the precipitated proteins.

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of

nitrogen.

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
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Liquid Chromatography (LC) Conditions (Example):

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1%

formic acid (B).

Flow Rate: 0.3 mL/min.

Injection Volume: 5 µL.

Tandem Mass Spectrometry (MS/MS) Conditions (Example):

Ionization Mode: Electrospray Ionization (ESI), positive mode.

Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions:

Carbamazepine 10,11-epoxide: m/z 253.1 → 180.1[3][4]

[¹³C₆]-Carbamazepine 10,11-epoxide (example): m/z 259.1 → 186.1 (predicted)

Quantitative Data
¹³C NMR Spectroscopy
While a specific ¹³C NMR spectrum for labeled Carbamazepine 10,11-epoxide is not readily

available in public databases, the chemical shifts can be predicted based on the spectrum of

unlabeled Carbamazepine. The labeled carbon will exhibit a significantly enhanced signal.

Table 2: ¹³C NMR Chemical Shifts for Carbamazepine (in CDCl₃)

Carbon Atom Chemical Shift (ppm)

C=O ~158

Aromatic C ~128-142

Olefinic C (10, 11) ~130-135
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Note: The exact chemical shifts can vary depending on the solvent and the specific crystalline

form.

For [¹³C]-Carbamazepine 10,11-epoxide, a prominent peak would be observed around 158

ppm, corresponding to the labeled carboxamide carbon. For [¹³C₆]-Carbamazepine 10,11-

epoxide, a series of enhanced signals would appear in the aromatic region (128-142 ppm). The

epoxidation of the 10,11-double bond would shift the signals for these carbons upfield to the

typical range for carbons in an epoxide ring (~50-70 ppm).

Mass Spectrometry
High-resolution mass spectrometry (HRMS) is essential for confirming the successful

incorporation of the ¹³C label and for elucidating fragmentation pathways.

Table 3: High-Resolution Mass Spectrometry Data

Analyte Precursor Ion [M+H]⁺ Key Fragment Ions (m/z)

Carbamazepine 10,11-epoxide 253.0971 236.0706, 210.0914, 180.0808

[¹³C₆]-Carbamazepine 10,11-

epoxide (Predicted)
259.1172 242.0907, 216.1115, 186.1009

The fragmentation of Carbamazepine 10,11-epoxide in positive ion mode typically involves the

loss of the carboxamide group and rearrangements of the dibenzazepine core. The presence of

the ¹³C label will result in a corresponding mass shift in the fragment ions that retain the label.

For example, in [¹³C₆]-Carbamazepine 10,11-epoxide, fragments containing the labeled

benzene ring will be 6 Da heavier than their unlabeled counterparts.

This technical guide provides a foundational understanding of ¹³C-labeled Carbamazepine

10,11-epoxide for its effective application in advanced pharmaceutical research. For specific

applications, further optimization of experimental protocols is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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